乙烯脱氧腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

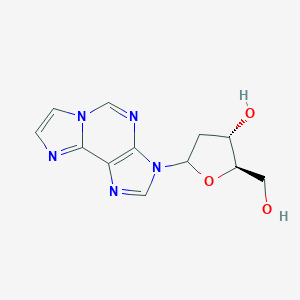

N6-乙烯基-2'-脱氧腺苷是一种修饰核苷,由 DNA 中的腺嘌呤与活性氧或活性氮发生反应而产生。 该化合物通常用作生物标志物,用于评估动物或人体组织中的慢性炎症和脂质过氧化 。它是一种 DNA 加合物,这意味着它是一段与化学物质共价键合的 DNA,通常是由于暴露于致癌物质而形成的。

科学研究应用

N6-乙烯基-2'-脱氧腺苷在科学研究中有多种应用:

化学: 用作研究 DNA 损伤和修复机制的模型化合物。

生物学: 用作生物组织中氧化应激和炎症的生物标志物。

医学: 有助于了解致癌的分子机制以及 DNA 加合物在癌症发展中的作用。

作用机制

N6-乙烯基-2'-脱氧腺苷通过与 DNA 形成加合物来发挥作用,如果未修复,会导致突变。该化合物在复制过程中与 DNA 聚合酶相互作用,可能导致配对错误和突变。 这一过程在致癌作用中具有重要意义,因为这种突变会导致癌症的发展 。

类似化合物:

1,N6-乙烯基-2'-脱氧腺苷: 另一种由类似活性物质形成的乙烯基加合物。

3,N4-乙烯基-2'-脱氧胞苷: 由胞嘧啶形成的类似 DNA 加合物。

独特性: N6-乙烯基-2'-脱氧腺苷由于其由腺嘌呤特异性形成以及作为氧化应激的生物标志物的作用而具有独特性。 它能够与 DNA 形成稳定的加合物,使其特别适用于研究氧化损伤的长期影响 。

生化分析

Biochemical Properties

Ethenodeoxyadenosine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is formed by the reaction of DNA with products derived from lipid peroxidation (LPO) and oxidative stress via endogenous pathways .

Cellular Effects

Ethenodeoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that oxidative stress-derived Ethenodeoxyadenosine can act as a driving force towards hepatocellular carcinoma (HCC) in cancer-prone liver diseases .

Molecular Mechanism

Ethenodeoxyadenosine exerts its effects at the molecular level through several mechanisms. It forms when reactive metabolites of vinyl compounds, such as vinyl chloride and urethane, react with DNA . It can severely block DNA synthesis and induce miscoding events in human cells .

Temporal Effects in Laboratory Settings

The effects of Ethenodeoxyadenosine change over time in laboratory settings. Studies have shown that the levels of Ethenodeoxyadenosine were significantly increased in the rehydration process and reduced to the initial level in the dehydration process .

Metabolic Pathways

Ethenodeoxyadenosine is involved in several metabolic pathways. It forms when reactive metabolites of vinyl compounds, such as vinyl chloride and urethane, and certain α,β-unsaturated aldehydes generated by lipid peroxidation react with DNA .

Subcellular Localization

Ethenodeoxyadenosine is localized within the DNA of cells, which is primarily found in the nucleus . Its activity or function could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

准备方法

合成路线和反应条件: N6-乙烯基-2'-脱氧腺苷可以通过在酸性条件下用氯乙醛与 2'-脱氧腺苷反应合成。 该反应通常涉及加热混合物以促进乙烯基桥的形成 。

工业生产方法: 该化合物通常以小批量生产,用于研究目的,而不是大规模工业生产 。

化学反应分析

反应类型: N6-乙烯基-2'-脱氧腺苷主要由于由活性氧形成而发生氧化反应。 它也可以参与取代反应,尤其是在与其他亲核试剂相互作用时 。

常见试剂和条件:

氧化: 过氧化氢或羟基自由基等活性氧。

取代: 在温和条件下,硫醇或胺等亲核试剂。

相似化合物的比较

1,N6-Etheno-2’-deoxyadenosine: Another etheno adduct formed from similar reactive species.

3,N4-Etheno-2’-deoxycytidine: A similar DNA adduct formed from cytidine.

Uniqueness: N6-Etheno 2’-deoxyadenosine is unique due to its specific formation from adenine and its role as a biomarker for oxidative stress. Its ability to form stable adducts with DNA makes it particularly useful for studying the long-term effects of oxidative damage .

属性

CAS 编号 |

68498-25-9 |

|---|---|

分子式 |

C12H13N5O3 |

分子量 |

275.26 g/mol |

IUPAC 名称 |

(2R,3S)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol |

InChI |

InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9?/m0/s1 |

InChI 键 |

XQQIMTUYVDUWKJ-ZQTLJVIJSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

手性 SMILES |

C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

规范 SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

物理描述 |

Solid |

同义词 |

3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine; 1,N6-Etheno-2’-deoxyadenosine; 1,N6-Etheno-dA; 1,N6-Ethenodeoxyadenosine; Ethenodeoxyadenosine; N1,N6-Etheno-2’-deoxyadenosine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

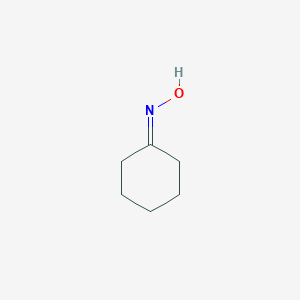

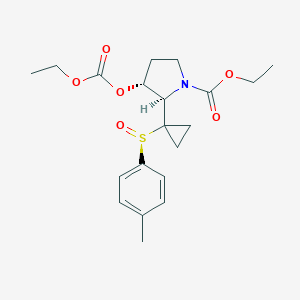

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)